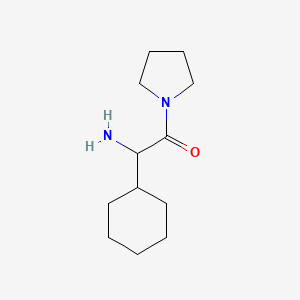
2-Amino-2-cyclohexyl-1-pyrrolidin-1-yl-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-cyclohexyl-1-pyrrolidin-1-yl-ethanone is a compound that features a pyrrolidine ring, a cyclohexyl group, and an amino group attached to an ethanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-cyclohexyl-1-pyrrolidin-1-yl-ethanone typically involves the reaction of cyclohexylamine with a pyrrolidine derivative. One common method includes the use of 2-bromo-1-cyclohexyl-ethanone as a starting material, which reacts with pyrrolidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-cyclohexyl-1-pyrrolidin-1-yl-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-cyclohexyl-1-pyrrolidin-1-yl-ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various functional materials.
Wirkmechanismus
The mechanism of action of 2-Amino-2-cyclohexyl-1-pyrrolidin-1-yl-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-1-(pyrrolidin-1-yl)ethanone: A structurally similar compound with a pyrrolidine ring and an amino group attached to an ethanone backbone.
Cyclohexylamine: A simpler compound with a cyclohexyl group and an amino group.
Pyrrolidine derivatives: Various derivatives of pyrrolidine that share the pyrrolidine ring structure.
Uniqueness
2-Amino-2-cyclohexyl-1-pyrrolidin-1-yl-ethanone is unique due to the combination of its cyclohexyl group and pyrrolidine ring, which imparts specific chemical and biological properties
Eigenschaften
Molekularformel |
C12H22N2O |
|---|---|
Molekulargewicht |
210.32 g/mol |
IUPAC-Name |
2-amino-2-cyclohexyl-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C12H22N2O/c13-11(10-6-2-1-3-7-10)12(15)14-8-4-5-9-14/h10-11H,1-9,13H2 |
InChI-Schlüssel |
RWNSISJNBAQNTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(C(=O)N2CCCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B13434940.png)
![(Z)-N'-hydroxy-2-[4-(trifluoromethyl)piperidin-1-yl]ethanimidamide](/img/structure/B13434941.png)
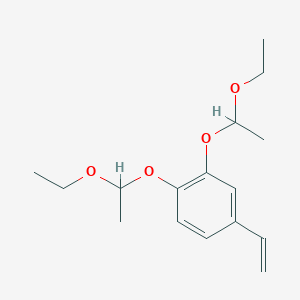
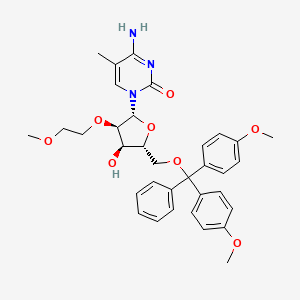
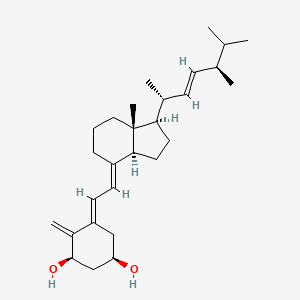
![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B13434961.png)
![2-methyl-N-[(1r,4r)-4-methylcyclohexyl]cyclohexan-1-amine](/img/structure/B13434965.png)
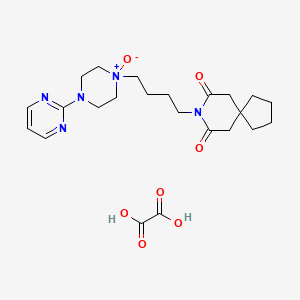

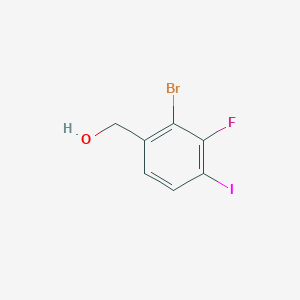

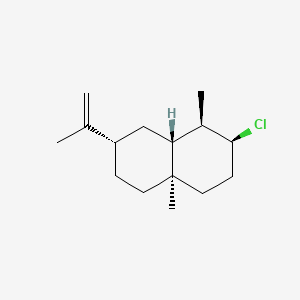
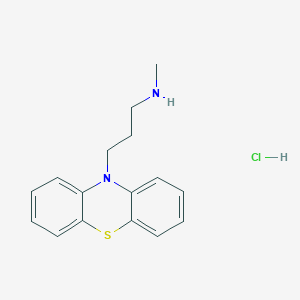
![5-(5-Bromo-2-propoxyphenyl)-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13435002.png)
